Bcl-2-IN-3

Beschreibung

Eigenschaften

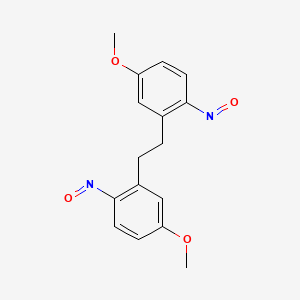

IUPAC Name |

4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSXFMHXRZAGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473860 | |

| Record name | Bcl-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383860-03-5 | |

| Record name | Bcl-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bcl-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific information for a compound named "Bcl-2-IN-3." This guide, therefore, details the core mechanism of action for the broader class of B-cell lymphoma 2 (Bcl-2) inhibitors, which are primarily BH3 mimetics. The quantitative data and examples provided are based on known Bcl-2 inhibitors, such as Bcl-2-IN-12, to illustrate the principles of action and evaluation for this class of compounds.

Introduction to Bcl-2 and Its Role in Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as programmed cell death.[1][2] This family includes both anti-apoptotic (pro-survival) members, such as Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, and pro-apoptotic members.[3] The pro-apoptotic proteins are further divided into the "effectors" (e.g., BAX and BAK) and the "BH3-only" proteins (e.g., BIM, BID, PUMA, NOXA, and BAD).[2][3]

In healthy cells, a delicate balance between these pro- and anti-apoptotic proteins is maintained.[4] The anti-apoptotic Bcl-2 proteins function by binding to and sequestering the pro-apoptotic effector proteins BAX and BAK, preventing their activation and oligomerization.[2] They also sequester BH3-only proteins, which act as sensors for cellular stress and can activate BAX and BAK.[5] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, leading to the suppression of apoptosis and promoting tumor cell survival and resistance to conventional therapies.[3][6]

Core Mechanism of Action: BH3 Mimetics

The primary mechanism of action for most small molecule Bcl-2 inhibitors is to function as BH3 mimetics .[5][7] These compounds are designed to mimic the action of the BH3 domain of pro-apoptotic BH3-only proteins.[8] They bind with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins.[8]

By occupying this binding groove, the Bcl-2 inhibitor competitively displaces the pro-apoptotic BH3-only proteins and/or the effector proteins BAX and BAK that are sequestered by the anti-apoptotic Bcl-2 protein.[5][9] The liberation of these pro-apoptotic proteins initiates the downstream apoptotic cascade:

-

Release of Effector Proteins: Freed BAX and BAK can then undergo a conformational change, oligomerize, and insert into the outer mitochondrial membrane.[8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[9]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9.[10]

-

Execution of Apoptosis: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell, leading to apoptosis.[11]

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative Bcl-2 inhibitor, Bcl-2-IN-12 , against various cancer cell lines. This data illustrates the type of quantitative information generated to characterize the potency of Bcl-2 inhibitors.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 6 |

| PC-3 | Prostate Cancer | 6 |

| HepG2 | Liver Cancer | 6 |

| Note: IC50 values can vary depending on the specific assay conditions, such as cell density and incubation time. It is crucial to perform a dose-response curve to determine the optimal concentration for a specific experimental setup.[12] |

Signaling Pathways and Experimental Workflows

The Intrinsic Apoptosis Pathway Regulated by Bcl-2

The following diagram illustrates the central role of the Bcl-2 protein family in regulating the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis pathway regulated by the Bcl-2 family.

Mechanism of Action of a BH3 Mimetic Bcl-2 Inhibitor

This diagram visualizes how a BH3 mimetic inhibitor disrupts the sequestration of pro-apoptotic proteins by Bcl-2, thereby inducing apoptosis.

Caption: Mechanism of action of a BH3 mimetic Bcl-2 inhibitor.

Experimental Workflow for Evaluating a Bcl-2 Inhibitor

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel Bcl-2 inhibitor.

Caption: Experimental workflow for Bcl-2 inhibitor evaluation.

Detailed Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the Bcl-2 inhibitor in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3, HepG2)

-

Complete cell culture medium

-

Bcl-2 inhibitor stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the Bcl-2 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Solubilization: If using MTT, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals. If using XTT, this step is not necessary.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by the Bcl-2 inhibitor.

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

Bcl-2 inhibitor

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the Bcl-2 inhibitor at various concentrations (e.g., 1x, 5x, and 10x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Add 400 µL of binding buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Data Analysis: Differentiate cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells Quantify the percentage of cells in each quadrant.

-

Western Blotting for Caspase Cleavage

Objective: To detect the activation of the caspase cascade as a marker of apoptosis.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the treated cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the bands corresponding to the cleaved forms of caspase-3 and PARP. Use β-actin as a loading control to ensure equal protein loading. An increase in the cleaved forms indicates apoptosis induction.

Conclusion

Bcl-2 inhibitors represent a targeted therapeutic strategy that restores the natural process of apoptosis in cancer cells. Their mechanism of action as BH3 mimetics allows for the specific induction of cell death in tumors that are dependent on anti-apoptotic Bcl-2 proteins for survival. A thorough understanding of their core mechanism, coupled with rigorous in vitro and in vivo characterization, is essential for the successful development and clinical application of this promising class of anti-cancer agents.

References

- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. BCL-2 [abbviescience.com]

- 7. BCL2 inhibitors as anticancer drugs: a plethora of misleading BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Technical Guide: Target Specificity and Selectivity of Bcl-2-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-3, also identified as Compound 10 in foundational research, is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. This technical guide provides a comprehensive overview of its target specificity and selectivity, crucial parameters for its development as a potential therapeutic agent. The Bcl-2 family are key regulators of the intrinsic apoptotic pathway, and their inhibition is a clinically validated strategy in cancer therapy. Understanding the precise binding profile of an inhibitor like Bcl-2-IN-3 is paramount for predicting its efficacy and potential side effects. This document summarizes the available quantitative data, outlines the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Target Specificity and Selectivity Profile

The specificity of Bcl-2-IN-3 has been primarily evaluated against core members of the anti-apoptotic Bcl-2 family. The following tables summarize the quantitative data regarding its binding affinity and inhibitory concentrations.

Table 1: Binding Affinity of Bcl-2-IN-3 against Anti-Apoptotic Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki) |

| Bcl-2 | < 1 nM |

| Bcl-xL | 2.4 nM |

Data sourced from structural and biochemical analyses.

Table 2: Inhibitory Activity and Selectivity of Bcl-2-IN-3

| Target Protein | Inhibition (IC50) | Selectivity vs. Bcl-2 |

| Mcl-1 | > 10 µM | > 10,000-fold |

This high degree of selectivity against Mcl-1 is a key feature of Bcl-2-IN-3, as concomitant inhibition of Mcl-1 can be associated with specific toxicities.

Table 3: Cellular Activity of Bcl-2-IN-3 in Small-Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | Growth Inhibition (IC50) |

| H146 | 110 nM |

| H1417 | 258 nM |

| H1963 | 72 nM |

The cellular activity of Bcl-2-IN-3 in SCLC lines highlights its potential as an anti-cancer agent in Bcl-2-dependent malignancies.

Signaling Pathway Context

Bcl-2-IN-3 functions by disrupting the protein-protein interactions that suppress apoptosis. The following diagram illustrates the intrinsic apoptotic pathway and the mechanism of action for a Bcl-2/Bcl-xL inhibitor.

Caption: Bcl-2 Family Signaling Pathway and Inhibitor Action.

Experimental Protocols

The characterization of Bcl-2-IN-3's target specificity and selectivity relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Ki) of inhibitors to Bcl-2 family proteins.

Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptides upon binding to a Bcl-2 family protein. Small, unbound peptides tumble rapidly in solution, leading to low polarization. When bound to a larger protein, the tumbling is slower, resulting in higher polarization. An inhibitor will compete with the fluorescent peptide for binding to the protein, causing a decrease in polarization.

Workflow Diagram:

Caption: Fluorescence Polarization Assay Workflow.

Detailed Protocol:

-

Reagent Preparation:

-

Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins are purified.

-

A fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3) is synthesized and purified.

-

Bcl-2-IN-3 is serially diluted in assay buffer (e.g., PBS, 0.01% Pluronic F-68).

-

-

Assay Procedure:

-

In a 384-well black plate, add Bcl-2-IN-3 dilutions.

-

Add the target Bcl-2 family protein to each well at a fixed concentration.

-

Incubate for 15 minutes at room temperature.

-

Add the fluorescent BH3 peptide to all wells at a fixed concentration.

-

Incubate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a microplate reader with appropriate excitation and emission filters.

-

The data is normalized to controls (no inhibitor for 100% binding, no protein for 0% binding).

-

IC50 values are determined by fitting the data to a four-parameter logistic equation.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent peptide.

-

Cellular Growth Inhibition Assay

This assay measures the potency of Bcl-2-IN-3 in inhibiting the proliferation of cancer cell lines.

Principle: Cancer cells are treated with varying concentrations of the inhibitor, and cell viability is measured after a set period. A dose-response curve is generated to determine the IC50 value.

Detailed Protocol:

-

Cell Culture:

-

Human small-cell lung cancer cell lines (H146, H1417, H1963) are cultured in appropriate media and conditions.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The following day, cells are treated with a serial dilution of Bcl-2-IN-3.

-

Plates are incubated for 72 hours.

-

-

Data Acquisition and Analysis:

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a microplate reader.

-

IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

Bcl-2-IN-3 is a highly potent and selective inhibitor of Bcl-2 and Bcl-xL. Its sub-nanomolar affinity for Bcl-2 and excellent selectivity over Mcl-1 distinguish it as a promising candidate for further preclinical and clinical development. The data presented in this guide underscore its potential for the treatment of cancers that are dependent on Bcl-2 for survival. Further studies to elucidate its full off-target profile and to understand its pharmacokinetic and pharmacodynamic properties will be critical for its successful translation to the clinic.

In-Depth Technical Guide: Probing the Binding Affinity of Bcl-2 Family Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of dual Bcl-2/Mcl-1 inhibitors, with a focus on a representative molecule, and details the experimental methodologies used to determine these interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics targeting the Bcl-2 family of proteins.

Introduction: The Bcl-2 Family as a Therapeutic Target

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. This family is comprised of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.

Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins, known as BH3 mimetics, can restore the apoptotic signaling by binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby preventing them from sequestering their pro-apoptotic counterparts. The development of inhibitors with specific binding profiles against different Bcl-2 family members is a key strategy in precision oncology.

This guide will use the potent and selective Mcl-1 inhibitor, AZD5991, as a primary example to illustrate the binding affinity and selectivity profile of a targeted Bcl-2 family inhibitor.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target protein is a critical parameter in drug development, typically quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). The following table summarizes the binding affinity of AZD5991 for various Bcl-2 family proteins, highlighting its high selectivity for Mcl-1.

| Target Protein | IC50 (μM) | Ki (μM) | Assay Type |

| Mcl-1 | 0.00072 | 0.0002 | FRET |

| Bcl-2 | 20 | 6.8 | FRET |

| Bcl-xL | 36 | 18 | FRET |

| Bcl-w | 49 | 25 | FRET |

| Bfl-1 | 24 | 12 | FRET |

Data sourced from publicly available information on AZD5991.[1]

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity is paramount in the characterization of novel inhibitors. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are two robust and widely used assay formats for this purpose.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore. In the context of Bcl-2 family protein interactions, a labeled BH3 peptide (the tracer) and the target Bcl-2 protein are brought into close proximity, resulting in a FRET signal. An inhibitor will compete with the BH3 peptide for binding to the Bcl-2 protein, leading to a decrease in the FRET signal.

-

Reagent Preparation:

-

Prepare the assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% BSA).

-

Dilute the recombinant Bcl-2 family protein (e.g., His-tagged Mcl-1) to the desired concentration in the assay buffer.

-

Dilute the fluorescently labeled BH3 peptide (e.g., Biotin-Bim BH3) to the desired concentration.

-

Prepare a serial dilution of the test inhibitor (e.g., AZD5991) in assay buffer containing a constant concentration of DMSO (typically 1%).

-

Prepare the donor (e.g., Terbium-cryptate labeled anti-His antibody) and acceptor (e.g., Streptavidin-d2) solutions in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

-

Add 4 µL of the diluted Bcl-2 family protein to all wells.

-

Add 4 µL of the diluted fluorescently labeled BH3 peptide to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Add 5 µL of the donor fluorophore solution to all wells.

-

Add 5 µL of the acceptor fluorophore solution to all wells.

-

Incubate the plate for a further period (e.g., 2-4 hours) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm) using a TR-FRET compatible plate reader.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.

-

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. A small fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger Bcl-2 family protein, its rotation is slowed, leading to an increase in fluorescence polarization. An inhibitor will displace the labeled peptide, causing a decrease in polarization.

-

Reagent Preparation:

-

Prepare the assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Dilute the recombinant Bcl-2 family protein to the desired concentration in the assay buffer.

-

Dilute the fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3) to a fixed, low concentration (typically in the low nanomolar range).

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

-

Assay Procedure (384-well black plate format):

-

Add 10 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

-

Add 10 µL of the Bcl-2 family protein to all wells except for the "no protein" control wells.

-

Add 10 µL of the fluorescently labeled BH3 peptide to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with polarizing filters.

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50 value of the inhibitor.

-

Visualizing Molecular Interactions and Pathways

Experimental Workflow for TR-FRET Assay

The following diagram illustrates the general workflow of a TR-FRET based competition assay for determining the binding affinity of an inhibitor to a Bcl-2 family protein.

The Intrinsic Apoptosis Pathway and Inhibition by a Dual Bcl-2/Mcl-1 Inhibitor

The intrinsic pathway of apoptosis is tightly regulated by the balance between pro- and anti-apoptotic members of the Bcl-2 family. The following diagram illustrates this pathway and the mechanism of action of a dual Bcl-2/Mcl-1 inhibitor.

Conclusion

The development of potent and selective inhibitors of the Bcl-2 family of proteins represents a promising therapeutic strategy for a variety of cancers. A thorough understanding of the binding affinities and selectivity profiles of these inhibitors is essential for their preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of apoptosis and cancer drug discovery. The continued exploration of the intricate interactions within the Bcl-2 family will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

In-Depth Technical Guide: The Effects of Bcl-2 Inhibition on Apoptosis Pathways

A Note on the Subject Compound: Initial searches for "Bcl-2-IN-3" yielded limited specific information. Identified as Compound 10 in a 2007 publication, publicly available data regarding its specific mechanism of action, quantitative effects, and detailed experimental protocols are scarce. To provide a comprehensive and technically valuable resource, this guide will focus on a well-characterized and clinically relevant Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative example. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of Bcl-2 inhibitors.

Introduction to the Bcl-2 Family and Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1] The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][3] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid, Puma).[2][4] In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade.[5][6] In cancer, overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of survival and resistance to therapy.[7]

Bcl-2 inhibitors, also known as BH3 mimetics, are a class of targeted therapies designed to restore the apoptotic potential of cancer cells.[5][8] They function by binding to the BH3 domain-binding groove of anti-apoptotic Bcl-2 proteins, thereby displacing pro-apoptotic proteins.[7][9] This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[3][6]

Mechanism of Action of Venetoclax

Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-2.[7] By mimicking the BH3 domain of pro-apoptotic proteins, Venetoclax binds with high affinity to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins like Bim.[7] The liberated pro-apoptotic proteins can then directly activate the effector proteins Bax and Bak, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane.[4] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, initiating the caspase cascade and executing apoptosis.[2][3]

Quantitative Data on Venetoclax's Effects

The efficacy of Venetoclax has been demonstrated across a range of cancer cell lines, particularly those dependent on Bcl-2 for survival. The following tables summarize key quantitative data from various studies.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | <1 | Cell Viability | (Souers et al., 2013) |

| MOLT-4 | Acute Lymphoblastic Leukemia | 8 | Cell Viability | (Souers et al., 2013) |

| H146 | Small Cell Lung Cancer | 4 | Cell Viability | (Souers et al., 2013) |

| Granta-519 | Mantle Cell Lymphoma | 4 | Cell Viability | (Souers et al., 2013) |

Table 1: In Vitro Efficacy of Venetoclax in Various Cancer Cell Lines. IC50 values represent the concentration of Venetoclax required to inhibit cell growth by 50%.

| Cell Line | Treatment | % Apoptotic Cells | Assay Type | Reference |

| RS4;11 | 10 nM Venetoclax | >90% | Annexin V/PI Staining | (Souers et al., 2013) |

| MOLT-4 | 100 nM Venetoclax | ~80% | Annexin V/PI Staining | (Souers et al., 2013) |

Table 2: Induction of Apoptosis by Venetoclax. Data represents the percentage of apoptotic cells after a 24-hour treatment.

Signaling Pathways and Experimental Workflows

The Intrinsic Apoptosis Pathway and Bcl-2 Inhibition

The following diagram illustrates the core mechanism of the intrinsic apoptosis pathway and the point of intervention for Bcl-2 inhibitors like Venetoclax.

Caption: Intrinsic apoptosis pathway and Venetoclax mechanism.

Experimental Workflow for Assessing Bcl-2 Inhibitor Activity

This diagram outlines a typical experimental workflow for evaluating the effects of a Bcl-2 inhibitor on cancer cells.

Caption: Workflow for evaluating a Bcl-2 inhibitor.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the dose-dependent effect of a Bcl-2 inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bcl-2 inhibitor (e.g., Venetoclax)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the Bcl-2 inhibitor in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a Bcl-2 inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Bcl-2 inhibitor

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of the Bcl-2 inhibitor for the specified time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

Objective: To detect changes in the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cell line of interest

-

Bcl-2 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the Bcl-2 inhibitor and harvest them.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities.

Conclusion

Bcl-2 inhibitors, exemplified by Venetoclax, represent a powerful therapeutic strategy for cancers that are dependent on Bcl-2 for survival. By directly targeting the core machinery of the intrinsic apoptosis pathway, these agents can effectively induce programmed cell death in malignant cells. A thorough understanding of their mechanism of action, coupled with robust in vitro characterization using the experimental approaches detailed in this guide, is essential for the continued development and application of these targeted therapies in oncology.

References

- 1. Bcl-2 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 4. BCL-2 family deregulation in colorectal cancer: potential for BH3 mimetics in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. onclive.com [onclive.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and Synthesis of the Bcl-2 Inhibitor Venetoclax (ABT-199)

Disclaimer: Initial searches for "Bcl-2-IN-3" did not yield specific public information. Therefore, this guide focuses on the well-characterized, FDA-approved Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a representative example to fulfill the core requirements of the prompt.

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Venetoclax, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of Bcl-2 in Apoptosis and Cancer

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1][2] This family includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[3] In healthy cells, a delicate balance between these opposing factions maintains cellular homeostasis. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which would otherwise initiate the caspase cascade leading to cell death.[1][2]

In many forms of cancer, the overexpression of Bcl-2 is a key survival mechanism, allowing malignant cells to evade apoptosis and resist conventional therapies.[4] This makes Bcl-2 an attractive target for anticancer drug development. Venetoclax (ABT-199) is a first-in-class, orally bioavailable small molecule that selectively inhibits Bcl-2, thereby restoring the apoptotic potential of cancer cells.[5][6]

Discovery of Venetoclax (ABT-199)

The development of Venetoclax was a landmark achievement in structure-based drug design. It originated from earlier work on ABT-737 and its orally available successor, Navitoclax (ABT-263), which were potent inhibitors of both Bcl-2 and Bcl-xL.[7] While effective, the inhibition of Bcl-xL led to dose-limiting thrombocytopenia, as platelets are dependent on Bcl-xL for their survival.[8]

The goal was to create a Bcl-2 selective inhibitor that would spare platelets. Researchers at AbbVie and Genentech re-engineered Navitoclax to reduce its affinity for Bcl-xL while maintaining high affinity for Bcl-2.[7][9] This was achieved through a fragment-based drug discovery approach, which involved identifying small chemical fragments that bind to the target protein and then linking them together to create a potent lead compound.[10] The resulting compound, Venetoclax (ABT-199), demonstrated high selectivity for Bcl-2 and potent antitumor activity without the platelet toxicity associated with its predecessors.[5]

Synthesis of Venetoclax (ABT-199)

The synthesis of Venetoclax has been described in several publications and patents. A general synthetic scheme is outlined below. The process typically involves the coupling of key intermediates to construct the complex molecular architecture of the final compound.

A convergent synthesis approach is often employed for large-scale production.[11] One of the patented synthetic routes involves the reaction of methyl 2-fluoro-4-nitrobenzoate with 5-hydroxy-7-azaindole as starting materials, followed by a series of substitution, reduction, cyclization, and condensation reactions to yield Venetoclax.[12] The detailed, step-by-step synthesis is a multi-step process that requires careful control of reaction conditions and purification of intermediates. For a detailed protocol, referring to the primary literature is recommended.[11][13]

Quantitative Data

The following tables summarize the binding affinity and cellular activity of Venetoclax.

Table 1: Binding Affinity of Venetoclax (ABT-199) for Bcl-2 Family Proteins

| Protein | Binding Affinity (Ki) |

| Bcl-2 | <0.01 nM[5][14][15] |

| Bcl-xL | 48 nM[14] |

| Bcl-w | 245 nM[14] |

| Mcl-1 | >444 nM[14] |

Table 2: Cellular Activity of Venetoclax (ABT-199) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 |

| RS4;11 | Acute Lymphoblastic Leukemia | 8 nM (EC50)[14] |

| FL5.12-Bcl-2 | Murine Lymphoid Cells | 4 nM (EC50)[14] |

| OCI-AML3 | Acute Myeloid Leukemia | >1 µM (IC50 at 72h)[16] |

| MOLM13 | Acute Myeloid Leukemia | <1 µM (IC50 at 72h)[16] |

| A549 | Lung Cancer | 1.5 µM (IC50)[17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bcl-2 Binding

This assay is used to measure the binding affinity of inhibitors to Bcl-2.

Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-His antibody bound to His-tagged Bcl-2 and a biotinylated peptide ligand bound to a dye-labeled streptavidin acceptor. When the inhibitor binds to Bcl-2, it displaces the peptide ligand, leading to a decrease in the TR-FRET signal.[18]

Protocol:

-

Prepare a 1x BCL TR-FRET Assay Buffer by diluting the stock buffer.[18]

-

Dilute the Terbium-labeled anti-His donor and the dye-labeled streptavidin acceptor in the 1x assay buffer.[18]

-

Dilute the biotinylated Bcl-2 peptide ligand in the 1x assay buffer.[18]

-

Prepare serial dilutions of the test compound (e.g., Venetoclax).[19]

-

In a 384-well plate, add the diluted test compound, followed by the diluted peptide ligand, and the mixture of diluted donor and acceptor.[20]

-

Dilute the His-tagged Bcl-2 protein in 1x assay buffer and add it to the wells to initiate the reaction.[18]

-

Incubate the plate at room temperature for 3 hours.[18]

-

Measure the fluorescence intensity using a microplate reader capable of TR-FRET measurements, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (acceptor).[21]

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the inhibitor concentration to determine the IC50 value.[21]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding between an inhibitor and a target protein.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to a ligand (Bcl-2 protein) immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Protocol:

-

Immobilize the purified Bcl-2 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[22]

-

Prepare a series of dilutions of the analyte (e.g., Venetoclax) in a suitable running buffer.

-

Inject the analyte dilutions over the sensor surface at a constant flow rate.[23]

-

Monitor the change in the response units (RU) in real-time to obtain sensorgrams for association and dissociation phases.[23]

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the data using a 1:1 kinetic binding model to determine the kon, koff, and KD values.[24]

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[25][26]

Protocol:

-

Seed cells in a 96-well white-walled plate and treat with various concentrations of the test compound (e.g., Venetoclax) for a specified time.[27]

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[27]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[27]

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours.[27]

-

Measure the luminescence using a luminometer.[28]

-

Plot the luminescence signal against the inhibitor concentration to determine the EC50 for caspase activation.

Visualizations

Signaling Pathway

Caption: The Bcl-2 signaling pathway and the mechanism of action of Venetoclax.

Experimental Workflow

Caption: A generalized workflow for the discovery and development of a Bcl-2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABT-199 synthesis - chemicalbook [chemicalbook.com]

- 7. Breakthrough Therapy | Dana-Farber Cancer Institute [dana-farber.org]

- 8. A venetoclax bench-to-bedside story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199 - Google Patents [patents.google.com]

- 13. WO2018029711A2 - Process for the preparation of venetoclax - Google Patents [patents.google.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. path.ox.ac.uk [path.ox.ac.uk]

- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Caspase-Glo® 3/7 Assay Protocol [promega.ca]

- 26. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 27. promega.com [promega.com]

- 28. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Inhibition of Anti-Apoptotic Proteins by Novel Bcl-2 Inhibitors

Introduction: The Role of Bcl-2 in Apoptosis and Cancer

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a crucial process for maintaining tissue homeostasis and eliminating damaged or malignant cells.[1] This family includes both pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[1] In healthy cells, a delicate balance between these opposing factions dictates cell fate. However, in many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 provides a significant survival advantage, enabling tumor cells to evade apoptosis and resist conventional therapies.[2][3]

This guide delves into the mechanism of action of novel small molecule inhibitors designed to target these anti-apoptotic proteins. These inhibitors, known as BH3 mimetics, represent a targeted therapeutic strategy aimed at restoring the natural apoptotic process in cancer cells.

Core Mechanism of Action: Restoring the Apoptotic Signal

Anti-apoptotic Bcl-2 proteins exert their pro-survival function by binding to and sequestering pro-apoptotic "BH3-only" proteins (like BIM, BID, and PUMA) and the effector proteins BAX and BAK.[2] This interaction occurs within a hydrophobic pocket on the surface of the anti-apoptotic proteins, known as the BH3-binding groove. By occupying this groove, anti-apoptotic proteins prevent the activation of BAX and BAK, thereby inhibiting mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which is a critical step in the activation of the caspase cascade that executes apoptosis.

Novel Bcl-2 inhibitors are designed as "BH3 mimetics." They mimic the structure of the BH3 domain of pro-apoptotic proteins, allowing them to bind with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2. This competitive binding displaces the pro-apoptotic proteins, which are then free to activate BAX and BAK. The subsequent oligomerization of BAX and BAK forms pores in the mitochondrial outer membrane, leading to the release of cytochrome c and the initiation of apoptosis.

Quantitative Data Presentation

The efficacy and selectivity of a Bcl-2 inhibitor are determined by its binding affinity for different Bcl-2 family members and its ability to induce cell death in cancer cells dependent on those proteins. The following tables present representative data for a well-characterized selective Bcl-2 inhibitor, venetoclax (B612062).

Table 1: Representative Binding Affinity of a Selective Bcl-2 Inhibitor (Venetoclax) to Anti-Apoptotic Bcl-2 Family Proteins

| Anti-Apoptotic Protein | Binding Affinity (Ki, nM) | Selectivity vs. Bcl-2 |

| Bcl-2 | <0.01 | - |

| Bcl-xL | 48 | >4800-fold |

| Bcl-w | 100 | >10000-fold |

| Mcl-1 | >444 | >44400-fold |

Data is representative and compiled from various sources. Actual values may vary based on the specific assay conditions. The binding affinity of venetoclax to the G101V mutant of BCL2 has been observed to decrease significantly, dropping to 29 nM, which is a 26-fold reduction compared to its affinity for wild-type BCL2 (1.1 nM)[4]. In contrast, another inhibitor, sonrotoclax, maintains a strong binding affinity to this mutant with a KD of 0.24 nM[4].

Table 2: Representative Cellular Activity of a Selective Bcl-2 Inhibitor (Venetoclax) in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Bcl-2 Dependence | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | High | 1.2 |

| MOLM-13 | Acute Myeloid Leukemia | High | 5.0 |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | High | 60 |

| HL-60 | Acute Myeloid Leukemia | Moderate | 1600 |

| K562 | Chronic Myeloid Leukemia | Low (Mcl-1 dep.) | >10,000 |

IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%. Data is representative and compiled from various sources.[5] The OCI-Ly1 lymphoma cell line, which has both BCL2-driven characteristics and a TP53 double mutation, shows high susceptibility to venetoclax, with an IC50 of 60 nM[5]. The AML cell lines ML-2 and MOLM-13 are also susceptible, with IC50 values of 100 nM and 200 nM, respectively[5]. In contrast, OCI-AML3, SKM-1, and HL-60 have higher IC50 values of 600 nM, 1 μM, and 1.6 μM, respectively, while PL-21 and MOLM-16 are resistant, with IC50 values greater than 10 μM[5].

Experimental Protocols

The following are representative protocols for key experiments used to characterize novel Bcl-2 inhibitors.

Binding Affinity Determination via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled BH3 peptide.

-

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-cryptate on an anti-GST antibody) to an acceptor fluorophore (e.g., FAM on a BH3 peptide). When the GST-tagged Bcl-2 protein and the FAM-labeled BH3 peptide are in close proximity, a FRET signal is generated. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant, purified GST-tagged Bcl-2 protein.

-

Fluorescently labeled BH3 peptide probe (e.g., FAM-Bad or FAM-Bim).

-

Terbium-labeled anti-GST antibody.

-

Assay buffer (e.g., PBS with 0.05% Tween-20).

-

Novel Bcl-2 Inhibitor (Bcl-2-IN-X) serially diluted in DMSO.

-

384-well, low-volume, non-binding surface plates.

-

TR-FRET-compatible plate reader.

-

-

Methodology:

-

Prepare serial dilutions of the Bcl-2 inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a fixed concentration of GST-Bcl-2 protein and FAM-BH3 peptide to each well of the 384-well plate.

-

Add the diluted inhibitor to the wells. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (excess unlabeled BH3 peptide).

-

Add the terbium-labeled anti-GST antibody to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

-

Measure the TR-FRET signal on a plate reader, with excitation at ~340 nm and emission readings at ~665 nm (acceptor) and ~620 nm (donor).

-

Calculate the ratio of the acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Cellular Apoptosis Quantification via Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Novel Bcl-2 Inhibitor (Bcl-2-IN-X).

-

Annexin V-FITC and PI staining kit.

-

1X Annexin V binding buffer.

-

Flow cytometer.

-

-

Methodology:

-

Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Treat the cells with varying concentrations of the Bcl-2 inhibitor for a specified time (e.g., 24-48 hours). Include a vehicle-only control (DMSO).

-

Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells on a flow cytometer within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

-

Visualizations of Pathways and Workflows

Intrinsic Apoptosis Signaling Pathway

Caption: The intrinsic apoptosis pathway is regulated by the balance between pro- and anti-apoptotic Bcl-2 family proteins.

Mechanism of Action of a Bcl-2 Inhibitor

Caption: Bcl-2 inhibitors act as BH3 mimetics, preventing Bcl-2 from sequestering pro-apoptotic proteins, thereby triggering apoptosis.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of a novel Bcl-2 inhibitor, from initial screening to cellular characterization.

Conclusion

The inhibition of anti-apoptotic Bcl-2 family proteins with small molecule BH3 mimetics is a clinically validated and powerful strategy in oncology. By directly targeting the core machinery of apoptosis, these inhibitors can overcome a common mechanism of therapeutic resistance. The comprehensive evaluation of novel inhibitors, through rigorous biochemical and cellular assays as outlined in this guide, is essential for the development of next-generation therapeutics with improved efficacy and selectivity. The continued exploration of this target class holds significant promise for patients with a variety of malignancies.

References

- 1. biotech.illinois.edu [biotech.illinois.edu]

- 2. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bcl-2 Inhibition in Mitochondrial Outer Membrane Permeabilization: A Technical Guide to Venetoclax (ABT-199)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, holding the fate of the cell in a delicate balance between survival and death. Aberrant overexpression of pro-survival Bcl-2 proteins is a hallmark of many cancers, enabling malignant cells to evade apoptosis and contributing to therapeutic resistance. This technical guide provides an in-depth exploration of the targeted inhibition of Bcl-2 and its consequential effects on mitochondrial outer membrane permeabilization (MOMP), a critical event in the execution of apoptosis. Due to the lack of publicly available information on "Bcl-2-IN-3," this document will focus on the well-characterized and clinically approved Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a representative BH3 mimetic. We will delve into its mechanism of action, present quantitative data on its activity, provide detailed experimental protocols for assessing its effects, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field.

The Intrinsic Pathway of Apoptosis and the Role of Bcl-2

The intrinsic, or mitochondrial, pathway of apoptosis is governed by the Bcl-2 family of proteins. This family is comprised of three factions with opposing functions:

-

Pro-survival proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which sequester pro-apoptotic proteins, preventing the initiation of apoptosis.

-

Pro-apoptotic effector proteins: (e.g., BAX, BAK) which, upon activation, oligomerize in the outer mitochondrial membrane to form pores, leading to MOMP.

-

BH3-only proteins: (e.g., BIM, BID, PUMA) which act as sensors of cellular stress and initiators of apoptosis. They function by either directly activating BAX/BAK or by neutralizing the pro-survival Bcl-2 proteins, thereby liberating the effector proteins.

In healthy cells, pro-survival Bcl-2 proteins bind to and inhibit the pro-apoptotic effector proteins BAX and BAK, preventing their activation and subsequent permeabilization of the mitochondrial outer membrane.

Venetoclax (ABT-199): A Selective Bcl-2 Inhibitor

Venetoclax is a potent and selective small-molecule inhibitor of the Bcl-2 protein.[1][2] It functions as a BH3 mimetic , mimicking the action of BH3-only proteins.[2][3] Venetoclax binds with high affinity to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like BIM that are sequestered by Bcl-2.[4][5] This liberation of pro-apoptotic proteins allows for the subsequent activation and oligomerization of BAX and BAK on the mitochondrial outer membrane.[4][6] The formation of these pores leads to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4] This, in turn, activates the caspase cascade, leading to the execution of apoptosis.[4][6]

Quantitative Data for Venetoclax Activity

The efficacy of Venetoclax has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 60 | [7] |

| ML-2 | Acute Myeloid Leukemia | 100 | [7] |

| MOLM-13 | Acute Myeloid Leukemia | 200 | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | 600 | [7] |

| SKM-1 | Acute Myeloid Leukemia | 1000 | [7] |

| HL-60 | Acute Promyelocytic Leukemia | 1600 | [7] |

| T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 200 - 10,000 | [8] |

| B-ALL Cell Lines | B-cell Acute Lymphoblastic Leukemia | 690 | [9] |

| HGBL-DHL Cells | High-Grade B-cell Lymphoma | Varies (dose-dependent) | [10] |

| AML Cell Lines | Acute Myeloid Leukemia | Varies (time-dependent) | [11] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay used.

Experimental Protocols for Assessing Venetoclax-Induced MOMP

Cytochrome c Release Assay by Western Blot

This assay is a hallmark for detecting the occurrence of MOMP. The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.

Principle: Cells are treated with Venetoclax to induce apoptosis. The cells are then fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in the cytosolic fraction is then detected by Western blotting.

Detailed Protocol:

-

Cell Treatment: Seed and culture cells to the desired confluency. Treat the cells with Venetoclax at the desired concentrations and for the appropriate duration. Include a vehicle-treated control group.

-

Cell Harvesting and Fractionation:

-

Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytosol extraction buffer containing a protease inhibitor cocktail.

-

Incubate on ice for 15 minutes to allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a small-gauge needle. The number of strokes will need to be optimized for the cell type.

-

Centrifuge the homogenate at 700-1000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.[12][13]

-

-

Western Blot Analysis:

-

Determine the protein concentration of the cytosolic fractions using a standard protein assay (e.g., BCA assay).

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cytochrome c overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[14]

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a cytosolic loading control, such as GAPDH or β-actin.

-

Mitochondrial Membrane Potential (ΔΨm) Assay using TMRM by Flow Cytometry

A key indicator of mitochondrial health is the maintenance of a high mitochondrial membrane potential (ΔΨm). The dissipation of ΔΨm is an early event in apoptosis.

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. In apoptotic cells, the collapse of ΔΨm prevents the accumulation of TMRM, leading to a decrease in fluorescence intensity, which can be quantified by flow cytometry.

Detailed Protocol:

-

Cell Treatment: Culture cells and treat with Venetoclax at various concentrations and for different time points. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

-

Cell Staining:

-

Harvest the cells and resuspend them in pre-warmed cell culture medium or PBS at a concentration of approximately 1 x 10^6 cells/mL.

-

Add the TMRM dye to the cell suspension at a final concentration of 50-400 nM (the optimal concentration should be determined empirically for each cell line).[15]

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[15][16][17]

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer equipped with a 488 nm or 549 nm laser for excitation.

-

Detect the TMRM fluorescence in the appropriate channel (e.g., FL2, with an emission peak around 575 nm).[16]

-

Collect data for at least 10,000 events per sample.

-

The decrease in TMRM fluorescence intensity in Venetoclax-treated cells compared to the control cells indicates a loss of ΔΨm.

-

BH3 Profiling

BH3 profiling is a functional assay that measures a cell's "priming" for apoptosis by assessing the sensitivity of its mitochondria to a panel of synthetic BH3 peptides derived from various BH3-only proteins.

Principle: Permeabilized cells are exposed to a panel of BH3 peptides that selectively engage different anti-apoptotic Bcl-2 family members. The extent of mitochondrial outer membrane permeabilization, typically measured by cytochrome c release or loss of mitochondrial membrane potential, reveals the cell's dependence on specific pro-survival proteins for its survival.

Detailed Protocol:

-

Cell Preparation: Harvest and wash the cells in a suitable buffer (e.g., Mannitol Experimental Buffer).[18]

-

Cell Permeabilization: Resuspend the cells in the buffer containing a mild digitonin (B1670571) concentration to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate and expose them to a panel of BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations. Include a vehicle control (DMSO) and a positive control for MOMP (e.g., alamethicin).

-

Detection of MOMP:

-

Cytochrome c Release (ELISA or Flow Cytometry): After incubation with the peptides, pellet the cells and assess the amount of cytochrome c released into the supernatant using an ELISA kit or by intracellular staining for cytochrome c followed by flow cytometry.[19]

-

Mitochondrial Membrane Potential (JC-1 or TMRM): Alternatively, assess the change in mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRM in a plate reader or by flow cytometry.[19]

-

-

Data Analysis: The degree of MOMP induced by each BH3 peptide provides a "BH3 profile" that indicates which pro-survival Bcl-2 proteins the cell relies on for its survival. Cells sensitive to BAD BH3 peptide, for instance, are likely dependent on Bcl-2 for their survival and would be predicted to be sensitive to Venetoclax.

Visualizing the Core Concepts

Signaling Pathway of Venetoclax-Induced Apoptosis

Caption: Mechanism of Venetoclax-induced apoptosis.

Experimental Workflow for Cytochrome c Release Assay

Caption: Workflow for detecting cytochrome c release.

Logical Relationship in BH3 Profiling

Caption: Logic of BH3 profiling for apoptosis prediction.

Conclusion

The targeted inhibition of pro-survival Bcl-2 proteins represents a significant advancement in cancer therapy. Venetoclax, a potent and selective Bcl-2 inhibitor, effectively induces apoptosis in susceptible cancer cells by triggering mitochondrial outer membrane permeabilization. This technical guide has provided a comprehensive overview of the mechanism of action of Venetoclax, quantitative data on its efficacy, and detailed protocols for key experiments to assess its impact on mitochondrial function. The provided visualizations of the signaling pathways and experimental workflows aim to facilitate a deeper understanding of these complex processes. It is our hope that this resource will be valuable for researchers and scientists working to further elucidate the role of Bcl-2 in cancer and to develop novel therapeutic strategies targeting the intrinsic apoptotic pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. Venetoclax (ABT-199): a Selective Inhibitor of B-Cell Lymphoma-2 - Personalized Medicine in Oncology [personalizedmedonc.com]

- 3. droracle.ai [droracle.ai]

- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 6. researchgate.net [researchgate.net]

- 7. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]

- 9. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. genetex.com [genetex.com]

- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 14. Cytochrome c release assay and western blot [bio-protocol.org]

- 15. abcam.co.jp [abcam.co.jp]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. content.sph.harvard.edu [content.sph.harvard.edu]

- 19. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Localization of the Bcl-2 Protein

An in-depth review of scientific literature reveals a notable absence of specific public data regarding a molecule designated "Bcl-2-IN-3." Searches for its cellular uptake, subcellular localization, and related experimental protocols have not yielded any specific results.

Therefore, this technical guide will focus on the extensively studied Bcl-2 protein , a key regulator of apoptosis and a target of significant interest in drug development. The principles and methodologies described herein for the Bcl-2 protein are foundational and would be applicable to the study of novel small molecule inhibitors that target it.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the subcellular localization of the Bcl-2 protein. Understanding the spatial distribution of Bcl-2 within the cell is critical for elucidating its function and for the development of targeted therapeutics.

Subcellular Localization of Bcl-2

The Bcl-2 protein is predominantly found integrated into several intracellular membranes, where it exerts its anti-apoptotic functions. Its localization is not static and can be influenced by cellular stress and signaling events.

Table 1: Primary Subcellular Locations of the Bcl-2 Protein

| Subcellular Compartment | Specific Location within Compartment | Functional Significance | Citations |

| Mitochondria | Outer mitochondrial membrane (OMM) | Primary site of action for regulating apoptosis by controlling mitochondrial outer membrane permeabilization (MOMP). | [1][2][3] |

| Endoplasmic Reticulum (ER) | ER membrane | Regulates calcium homeostasis and the unfolded protein response (UPR), which are linked to apoptosis. | [1][2][4] |

| Nuclear Envelope | Outer nuclear membrane | Contributes to the regulation of nucleo-cytoplasmic communication and apoptosis signaling. | [4] |

| Nucleus | Within the nucleoplasm and associated with nuclear structures | May participate in cell cycle control and transcriptional regulation. Nuclear localization can be dependent on phosphorylation status. | [1][2][5] |

| Golgi Apparatus | Golgi membranes | Potential role in protein trafficking and post-translational modifications affecting its function. | [1][2] |

| Lysosomes | Lysosomal membrane | May be involved in the regulation of autophagy. | [1][2] |

| Peroxisomes | Peroxisomal membrane | Emerging evidence suggests a role in peroxisomal-mediated cellular processes. | [1][2] |

Experimental Protocols for Determining Subcellular Localization

The localization of Bcl-2 is typically investigated using a combination of biochemical and imaging techniques.

This biochemical approach provides a quantitative measure of protein distribution across different organelles.

Protocol:

-

Cell Lysis: Harvest cultured cells and resuspend in a hypotonic buffer to swell the cells.

-

Homogenization: Disrupt the cell membrane using a Dounce homogenizer or similar mechanical method, keeping the organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

-

Transfer the resulting supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi).

-

The final supernatant represents the cytosolic fraction.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for Bcl-2.

-

Use organelle-specific markers (e.g., COX IV for mitochondria, Calnexin for ER, Lamin B1 for nucleus) to verify the purity of the fractions.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative abundance of Bcl-2 in each fraction.

-

Workflow Diagram:

This imaging technique allows for the direct visualization of Bcl-2 distribution within intact cells.

Protocol:

-

Cell Culture: Grow cells on glass coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde to preserve cellular structures.

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Bcl-2.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Co-staining (Optional): To confirm localization, co-stain with fluorescent dyes or antibodies specific for organelles (e.g., MitoTracker for mitochondria, ER-Tracker for ER, DAPI for the nucleus).

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using a confocal microscope. The colocalization of the Bcl-2 signal with organelle-specific markers can be quantified using image analysis software.

Logical Relationship Diagram:

Signaling Pathways Influencing Bcl-2 Localization

The dynamic localization of Bcl-2 family proteins is influenced by various cellular signals, particularly in response to apoptotic stimuli.